molecular formula C21H23NO4 B3247763 3-Pyrrolidineacetic acid, alpha-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]- CAS No. 1823863-24-6

3-Pyrrolidineacetic acid, alpha-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]-

Cat. No.: B3247763
CAS No.: 1823863-24-6
M. Wt: 353.4 g/mol
InChI Key: OECJVAHZIIERIN-UHFFFAOYSA-N
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Description

3-Pyrrolidineacetic acid, alpha-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]- is a complex organic compound with a molecular structure that includes a pyrrolidine ring, an acetic acid moiety, a 3-methylphenyl group, and a phenylmethoxy carbonyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrrolidineacetic acid and 3-methylphenylboronic acid.

  • Reaction Conditions: The reaction involves a Suzuki-Miyaura cross-coupling reaction, which requires a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (like toluene or water).

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Amines, alcohols, and strong bases

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones

  • Reduction: Alcohols or amines

  • Substitution: Amides, esters, or ethers

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities. Biology: In biological research, it can be used as a probe to study enzyme activities or as a precursor for bioactive molecules. Medicine: Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used. For example, in drug development, it may inhibit or activate certain pathways by binding to a target protein, leading to therapeutic effects.

Comparison with Similar Compounds

  • Pyrrolidineacetic acid derivatives: Variants with different substituents on the pyrrolidine ring.

  • Benzyl carbamate derivatives: Compounds with similar carbamate groups but different aromatic rings.

  • Phenylacetic acid derivatives: Compounds with phenylacetic acid as the core structure but different substituents.

Properties

IUPAC Name

2-(3-methylphenyl)-2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-15-6-5-9-17(12-15)19(20(23)24)18-10-11-22(13-18)21(25)26-14-16-7-3-2-4-8-16/h2-9,12,18-19H,10-11,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECJVAHZIIERIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146739
Record name 3-Pyrrolidineacetic acid, α-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823863-24-6
Record name 3-Pyrrolidineacetic acid, α-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823863-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidineacetic acid, α-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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